molecular formula C27H28N2O7 B151204 (Z)-Cinnamyl Cilnidipine CAS No. 146924-45-0

(Z)-Cinnamyl Cilnidipine

Cat. No. B151204
CAS RN: 146924-45-0
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-FLIBITNWSA-N
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Description

Cilnidipine is a dihydropyridine calcium channel blocker with action on both N- and L-type calcium channels used to treat hypertension . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .


Synthesis Analysis

The synthesis of Cilnidipine involves a multicomponent Hantzsch condensation reaction to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia .


Molecular Structure Analysis

Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . Solid-state characterization was performed by FTIR, DSC, SEM, and XRD .


Chemical Reactions Analysis

Cilnidipine is a BCS class II drug, indicating it has poor water solubility and high permeability . It’s a probable candidate for designing novel drug delivery systems due to its poor water solubility, unreliable oral absorption, and poor bioavailability .


Physical And Chemical Properties Analysis

Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), and methanol, but has poor water solubility (≤ 2 mg/ml) .

Scientific Research Applications

Improved Synthesis

  • A study by Yuan (2006) focused on enhancing the synthetic process of cilnidipine, starting from cinnamyl alcohol through esterification, amination, and condensation-cyclization, achieving an overall yield of 57.3%. This improved procedure is described as simple, reasonable, and feasible, indicating advancements in the drug's production efficiency Improved synthesis of cilnidipine.

Mechanism of Action

  • Takahara (2009) highlighted cilnidipine's unique mechanism of action, noting its inhibitory effects on N-type calcium channels, which regulate sympathetic neurotransmitter release. This property distinguishes cilnidipine from classical calcium channel blockers and suggests its potential for broad therapeutic applications, including renoprotective, neuroprotective, and cardioprotective effects Cilnidipine: a new generation Ca channel blocker.

Enhancement of Oral Bioavailability

  • Liu et al. (2020) developed a nanosuspension of cilnidipine to improve its dissolution rate and oral bioavailability. This formulation demonstrated a significant increase in the drug's bioavailability, indicating a promising approach for enhancing the clinical application of cilnidipine in hypertension treatment A wet-milling method for the preparation of cilnidipine nanosuspension.

Comparative Studies

Renal Protective Effects

  • A key study by Fujita et al. (2007) demonstrated cilnidipine's antiproteinuric effect when added to renin-angiotensin inhibition in hypertensive patients with chronic renal disease. This indicates its superior efficacy in preventing the progression of proteinuria compared to amlodipine, suggesting a potential role in renal protection Antiproteinuric effect of the calcium channel blocker cilnidipine.

Neuroprotective Properties

  • Cilnidipine's neuroprotective effects have been investigated, demonstrating its potential to reduce oxidative stress and enhance neuronal survival signals. This suggests the drug's utility in conditions associated with neuronal damage and dysfunction Cilnidipine mediates a neuroprotective effect.

Mechanism of Action

Target of Action

Cilnidipine, a dihydropyridine calcium channel blocker, primarily targets both N- and L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium, thereby suppressing the contraction of blood vessels and reducing blood pressure . Additionally, it works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Biochemical Pathways

Cilnidipine’s action on calcium channels affects several biochemical pathways. One such pathway involves the calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitochondrial permeability transition pore (mPTP). By regulating this pathway, cilnidipine can exert protective effects, such as in contrast-induced nephropathy .

Pharmacokinetics

Cilnidipine, being a BCS class II drug, has poor water solubility, unreliable oral absorption, and poor bioavailability . Its pharmacokinetic properties can be improved through novel drug delivery systems . A study on rats showed that the maximal concentration (Cmax) of cilnidipine was observed to be 338 ± 13.85 ng/mL, and the half-life was found to be 1.08 ± 0.21 hours .

Result of Action

The primary result of cilnidipine’s action is the reduction of blood pressure. It achieves this safely and effectively without causing excessive blood pressure reduction or tachycardia . By blocking calcium influx and suppressing the contraction of blood vessels, cilnidipine helps in managing hypertension .

Action Environment

The action, efficacy, and stability of cilnidipine can be influenced by various environmental factors. For instance, hypoxia/reoxygenation conditions can affect the drug’s action on calcium channels . Furthermore, the drug’s effectiveness can vary depending on the patient’s physiological conditions, such as the presence of other diseases or the use of other medications .

Safety and Hazards

Cilnidipine is a material that will not burn under typical fire conditions .

Future Directions

Cilnidipine has shown promise in improving insulin sensitivity , and its solid dispersion prepared by a solvent evaporation method using PVP as a carrier can be utilized for enhancing its solubility . Further studies are needed to substantiate these findings .

properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Cinnamyl Cilnidipine

CAS RN

146924-45-0
Record name Cilnidipine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CILNIDIPINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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